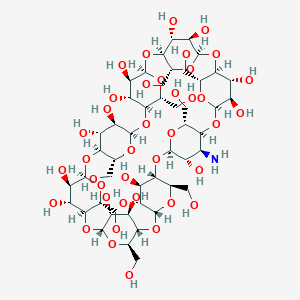

3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin

Description

Properties

IUPAC Name |

(1S,3R,5R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55S,56S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H81NO39/c49-17-18(58)41-73-9(1-50)33(17)81-42-26(66)19(59)35(11(3-52)74-42)83-44-28(68)21(61)37(13(5-54)76-44)85-46-30(70)23(63)39(15(7-56)78-46)87-48-32(72)25(65)40(16(8-57)80-48)88-47-31(71)24(64)38(14(6-55)79-47)86-45-29(69)22(62)36(12(4-53)77-45)84-43-27(67)20(60)34(82-41)10(2-51)75-43/h9-48,50-72H,1-8,49H2/t9-,10-,11-,12-,13-,14-,15-,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNMOVNZUVXILW-OJHPOGNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@H]([C@@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H81NO39 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468152 | |

| Record name | 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1296.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189307-64-0 | |

| Record name | 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin, a key derivative in supramolecular chemistry and pharmaceutical sciences. We will delve into its precise molecular architecture, the stereochemical nuances that govern its function, and the analytical methodologies required for its definitive characterization.

Foundational Concepts: Understanding the Gamma-Cyclodextrin Scaffold

Cyclodextrins (CDs) are a family of cyclic oligosaccharides derived from starch, composed of α-1,4-linked D-glucopyranose units.[1] Their structure forms a truncated cone with a hydrophilic exterior and a hydrophobic internal cavity.[2] This unique topology allows them to encapsulate a wide variety of "guest" molecules, enhancing their solubility, stability, and bioavailability, which is of particular interest in drug delivery.[3][4]

The three most common native cyclodextrins are α-, β-, and γ-cyclodextrin, containing six, seven, and eight glucose units, respectively.[2] This guide focuses on gamma-cyclodextrin (γ-CD) , which possesses the largest cavity of the native CDs (7.5-8.3 Å in diameter) and the highest aqueous solubility (~23 g/100 mL at 25 °C).[3] Its larger, more flexible structure makes it a versatile host for a broad range of guest molecules.[1][5]

Table 1: Key Properties of Native Cyclodextrins

| Property | α-Cyclodextrin | β-Cyclodextrin | γ-Cyclodextrin |

| Number of Glucose Units | 6 | 7 | 8 |

| Cavity Diameter (Å) | 4.7 - 5.3 | 6.0 - 6.5 | 7.5 - 8.3 |

| Aqueous Solubility (g/100mL) | ~14.5 | ~1.85 | ~23.2 |

Nomenclature and Stereochemistry of the Amino-Derivative

The nomenclature "this compound" describes a highly specific modification of the γ-CD macrocycle.

-

"gamma-cyclodextrin" : The core is an eight-membered glucose ring.

-

"3A-" : This indicates that the modification occurs on a single, specific glucose unit, designated as "A".

-

"-Amino-" : An -NH2 group is present.

-

"-3-deoxy-" : The amino group replaces the hydroxyl (-OH) group at the C3 position of the glucose unit. The "deoxy" signifies the removal of the original hydroxyl oxygen.

-

"(2AS,3AS)" : This is the critical stereochemical descriptor. It defines the specific spatial arrangement at the C2 and C3 carbons of the modified glucose unit. The substitution of the 3-hydroxyl group with an amino group via an SN2 reaction mechanism results in an inversion of stereochemistry at the C3 position, leading to an altro configuration.[6] This precise stereocontrol is paramount as it dictates the orientation of the amino group and, consequently, its interaction with guest molecules and biological systems.

The presence of the cationic amino group at the C3 position on the wider, secondary face of the cyclodextrin significantly alters the parent molecule's properties. It introduces a site for pH-dependent interactions and improves complexation with anionic drugs.[3]

Stereoselective Synthesis: A Validated Protocol

The synthesis of this compound requires a multi-step, stereocontrolled approach to ensure substitution occurs at the desired C3 position with the correct stereochemical outcome. A common and reliable pathway involves the activation of the C3 hydroxyl group, followed by nucleophilic substitution.[6]

Experimental Protocol: A Self-Validating Synthesis Workflow

This protocol is adapted from established methodologies for the selective modification of cyclodextrins.[5][7][8]

Step 1: Selective Activation of the C3-Hydroxyl Group

-

Rationale: To achieve selective substitution at C3, it must be converted into a better leaving group. This is often accomplished through a two-step process involving the formation of a cyclic anhydro intermediate. A common precursor is 2-tosyl-γ-cyclodextrin.[7]

-

Dissolve γ-cyclodextrin in an appropriate solvent like DMF.

-

Add p-toluenesulfonyl imidazole to selectively react with the C2-hydroxyl group under controlled conditions.

-

Purify the resulting 2-O-tosyl-γ-cyclodextrin intermediate using reverse-phase chromatography.

Step 2: Formation of the Anhydro Intermediate

-

Rationale: Treatment with a base will cause the C3-alkoxide to displace the tosylate at C2, forming a strained 2,3-anhydro (epoxide) intermediate. This epoxide is key to introducing the new functionality at the C3 position with inverted stereochemistry.

-

Treat the purified 2-O-tosyl-γ-cyclodextrin with a base such as sodium carbonate (Na2CO3) in an aqueous solution.

-

Stir at room temperature to facilitate the intramolecular cyclization to form the 2,3-anhydro-γ-cyclodextrin.

Step 3: Nucleophilic Ring-Opening with Ammonia

-

Rationale: The epoxide is highly susceptible to nucleophilic attack. The use of ammonia (NH3) as the nucleophile will open the ring, preferentially attacking the C3 position. This SN2 attack occurs from the opposite face, resulting in the inversion of stereochemistry and yielding the desired altro configuration, which corresponds to the (2AS, 3AS) designation.[6]

-

React the anhydro intermediate with a concentrated aqueous solution of ammonia.

-

The reaction proceeds to open the epoxide ring, forming the 3-amino-3-deoxy product.

Step 4: Purification and Characterization

-

Rationale: Rigorous purification is essential to remove any unreacted starting materials, byproducts, or regioisomers.

-

Purify the final product using techniques such as ion-exchange chromatography followed by reverse-phase HPLC.

-

Confirm the structure and purity using the analytical methods detailed in the following section.

Synthesis and Verification Workflow Diagram

Caption: Stereoselective synthesis and analytical validation workflow.

Structural Elucidation: A Multi-Technique Approach

The definitive confirmation of the molecular structure and stereochemistry of this compound relies on a combination of advanced analytical techniques.

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight and elemental composition.

-

Methodology: High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to obtain a precise mass measurement.

-

Expected Result: The protonated molecule [M+H]+ should yield a mass-to-charge ratio (m/z) that corresponds to the calculated exact mass of C48H80NO39. Successful HRMS analysis confirms that the amination reaction has occurred.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To determine the precise connectivity of atoms and the stereochemical configuration. NMR is the most powerful tool for structural elucidation in solution.[9][10]

-

Key Experiments & Expected Observations:

-

¹H NMR: The introduction of the amino group at the C3 position causes characteristic shifts in the signals of the protons on the modified glucose unit (H1', H2', H3', etc.) compared to the other seven unmodified units. The H3' proton signal will be significantly shifted upfield.[11]

-

¹³C NMR: The C3' carbon signal will show a significant upfield shift due to the attachment of the nitrogen atom instead of oxygen. New signals may also appear if a salt form is present.[5]

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals of the modified glucose unit.

-

COSY (Correlation Spectroscopy) will establish the H-H coupling network within the modified glucose ring.

-

HSQC (Heteronuclear Single Quantum Coherence) will correlate each proton to its directly attached carbon, confirming the identity of C3' and H3'.

-

HMBC (Heteronuclear Multiple Bond Correlation) can show long-range correlations, for instance, from H1' to C4' of the adjacent glucose unit, confirming the integrity of the macrocycle.

-

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment is particularly valuable for confirming the spatial proximity of protons, which can help verify the stereochemistry and the conformation of the modified unit relative to its neighbors.[12]

-

Table 2: Representative NMR Data for Amino-Substituted Cyclodextrins

| Nucleus | Unmodified Glucose Unit (δ, ppm) | Modified Glucose Unit (H/C at Substituted Position) (δ, ppm) | Rationale for Shift |

| ¹H (H3) | ~3.8 - 4.0 | Shifted significantly (e.g., ~3.2 - 3.5) | Change in electronic environment due to C-N vs. C-O bond. |

| ¹³C (C3) | ~72 - 74 | Shifted significantly upfield (e.g., ~50 - 55) | Direct attachment of less electronegative Nitrogen atom. |

| ¹³C (C2, C4) | ~71 - 73 | Minor shifts observed | Change in stereochemistry and electronic environment at adjacent C3. |

| Note: Exact chemical shifts are dependent on solvent, pH, and temperature. |

X-ray Crystallography

-

Purpose: To provide unambiguous, solid-state proof of the molecular structure and stereochemistry.

-

Methodology: This technique involves growing a single crystal of the compound and analyzing its diffraction pattern when exposed to X-rays.[13] While obtaining suitable crystals for modified cyclodextrins can be challenging, a successful crystal structure provides the ultimate validation of the (2AS,3AS) configuration.[14]

-

Expected Result: The resulting electron density map would reveal the precise coordinates of every atom in the molecule, confirming the location of the amino group at the C3 position and its stereochemical orientation relative to the C2 hydroxyl group.

Analytical Verification Workflow

Caption: A multi-tiered analytical approach for structural validation.

Applications in Drug Development

The specific structure of this compound makes it a valuable tool in pharmaceutical development.

-

Enhanced Solubility of Anionic Drugs: The positively charged amino group (at physiological pH) can form ionic interactions with anionic drug molecules, leading to stronger binding and improved solubilization compared to native γ-CD.[3]

-

Targeted Delivery: The primary amine serves as a chemical handle for conjugation. It can be covalently linked to targeting ligands, polymers (like PEG), or other functional moieties to create sophisticated drug delivery systems.[15]

-

pH-Responsive Systems: The pKa of the amino group allows for the design of drug delivery systems that release their payload in response to changes in pH, such as the acidic environment of tumors or endosomes.[15]

-

Chiral Recognition: Modified cyclodextrins are widely used as chiral selectors in separation sciences (e.g., capillary electrophoresis) to resolve enantiomers of racemic drugs. The specific stereochemistry of the amino-CD is critical for this enantioselective recognition.[16]

Conclusion

The molecular structure and stereochemistry of this compound are defined by the selective placement of an amino group at the C3 position of a single glucose unit with an inverted, altro configuration. This precise architecture is achieved through stereocontrolled synthesis and must be validated by a rigorous combination of analytical techniques, primarily high-resolution mass spectrometry and multi-dimensional NMR spectroscopy. The resulting cationic, functionalized macrocycle offers significant advantages for drug delivery, enhancing drug solubility, enabling targeted conjugation, and facilitating the development of stimuli-responsive formulations. A thorough understanding of its structure is the foundation for its rational application in advanced pharmaceutical sciences.

References

- Al-Rawashdeh, N. A. et al. (2025).

- Various Authors. (n.d.). Functionalized Cyclodextrins and Their Applications in Biodelivery.

- Oprea, M. & Voicu, S.I. (2022).

- Selkti, M. et al. (2006). Molecular recognition by cyclodextrins: the x-ray structure of 6A-boc-L-phenylalanylamino-6A-deoxy-β-cyclodextrin. Supramolecular Chemistry, 5(4).

- Various Authors. (2023). Exploration of the Conformational Scenario for α-, β-, and γ-Cyclodextrins in Dry and Wet Conditions, from Monomers to Crystal Structures: A Quantum-Mechanical Study. MDPI.

- Various Authors. (n.d.). MODIFIED and UNMODIFIED β-CYCLODEXTRINS MYCOTOXIN RECEPTORS. CORE.

- Various Authors. (n.d.). 3-Amino derivative of β-cyclodextrin: Thermodynamics of copper(II) complexes and exploitation of its enantioselectivity in the separation of amino acid racemates by ligand exchange capillary electrophoresis.

- Various Authors. (2025). Conformational landscape of β-cyclodextrin: a computational resource for host–guest modeling in supramolecular systems. PMC.

- Khan, A. R. et al. (n.d.). Methods for Selective Modifications of Cyclodextrins.

- Jaber, A. M. et al. (2022).

- Various Authors. (n.d.).

- Various Authors. (n.d.). Facile synthesis of mono-6-amino-6-deoxy-α-, β-, γ-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery.

- Various Authors. (n.d.). Evaluation of Host/Guest Cyclodextrin Complex by NMR in Drug Product Development.

- Various Authors. (2008). Synthesis and characterisation of the 3-amino-derivative of γ-cyclodextrin, showing receptor ability and metal ion coordination properties.

- Various Authors. (2005). Cyclodextrins in drug delivery: An updated review.

- Jaber, A. M. et al. (2022).

- Various Authors. (2021).

- Various Authors. (2013). X-ray powder diffraction data for inclusion complex of β-cyclodextrin with fraxinellone.

- SynPep. (n.d.). 3A-Amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin.

- Schneider, H. J. et al. (1998). NMR Studies of Cyclodextrins and Cyclodextrin Complexes. Scilit.

- Various Authors. (n.d.). 1 H-NMR spectra of the natural cyclodextrins (298 K; 500 MHz; D 2 O).

- Various Authors. (2025). Nuclear Magnetic Resonance Spectroscopic and Thermodynamic Characterization of Hydroxypropyl-cyclodextrin Inclusion Complexes with Bioactive Molecules. American Chemical Society.

- CymitQuimica. (n.d.). 3A-Amino-3A-deoxy-(2AS,3AS)-α-cyclodextrin.

- Yue, Y. et al. (2013).

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Facile synthesis of mono-6-amino-6-deoxy-α-, β-, γ-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery | Springer Nature Experiments [experiments.springernature.com]

- 9. benthamscience.com [benthamscience.com]

- 10. scilit.com [scilit.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. X-ray powder diffraction data for inclusion complex of β-cyclodextrin with fraxinellone | Powder Diffraction | Cambridge Core [cambridge.org]

- 14. Crystallization and preliminary X-ray diffraction studies of Tyr167His mutant α-cyclodextrin glucanotransferase from Bacillus macerans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Design of Cyclodextrin-Based Functional Systems for Biomedical Applications [frontiersin.org]

Thermodynamic Properties of Amino-Gamma-Cyclodextrin Host-Guest Complexes

An In-Depth Technical Guide:

Introduction: Beyond Native Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides that have become indispensable tools in the pharmaceutical sciences, primarily for their ability to form inclusion complexes with a wide array of guest molecules.[1][2] This encapsulation can enhance the aqueous solubility, stability, and bioavailability of poorly soluble drugs.[3][4][5] Among the native cyclodextrins, gamma-cyclodextrin (γ-CD), composed of eight glucopyranose units, is distinguished by its larger cavity size, making it a suitable host for bulkier guest molecules.[6][7]

The strategic functionalization of the cyclodextrin scaffold unlocks new possibilities for molecular recognition and drug delivery. This guide focuses on amino-gamma-cyclodextrin (amino-γ-CD), a derivative where a primary amino group has been introduced onto the CD structure.[8] This modification is not trivial; it imparts several key advantages:

-

A Site for Conjugation: The amino group serves as a reactive handle for covalently attaching targeting ligands, polymers, or other functional moieties.[6]

-

pH-Responsiveness: The amino group is ionizable, with its protonation state dependent on the ambient pH. This allows for the modulation of host-guest binding affinity, enabling pH-triggered drug release.[9]

-

Enhanced Interactions: The potential for electrostatic interactions and additional hydrogen bonding from the amino group can significantly alter the thermodynamic signature of complexation compared to native γ-CD.[9]

Understanding the thermodynamics of host-guest complex formation is paramount for the rational design of effective drug delivery systems. This guide provides a comprehensive overview of the core principles, key experimental methodologies, and critical factors governing the thermodynamic properties of amino-γ-CD complexes.

Pillar 1: The Thermodynamic Foundation of Host-Guest Binding

The formation of a host-guest complex (H-G) from a host (H) and a guest (G) in solution is an equilibrium process:

H + G ⇌ H-G

The stability of this complex is quantified by the association constant (Kₐ) or its inverse, the dissociation constant (Kₐ). The spontaneity and energetic profile of this process are described by fundamental thermodynamic parameters: the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

These parameters are linked by the Gibbs free energy equation:

ΔG = ΔH - TΔS

where T is the temperature in Kelvin. The Gibbs free energy is also directly related to the association constant:

ΔG = -RTln(Kₐ)

where R is the universal gas constant.

-

Gibbs Free Energy (ΔG): Represents the overall spontaneity of the complexation. A negative ΔG indicates a spontaneous process.

-

Enthalpy (ΔH): Reflects the change in heat content of the system upon binding. A negative ΔH (exothermic) indicates the formation of favorable non-covalent interactions, such as hydrogen bonds and van der Waals forces.[7][10] A positive ΔH (endothermic) suggests that the breaking of bonds (e.g., between solvent molecules and the host/guest) requires more energy than is released by the new host-guest interactions.

-

Entropy (ΔS): Represents the change in the degree of disorder of the system. A positive ΔS is favorable and is often driven by the release of ordered water molecules from the host cavity and the guest's surface into the bulk solvent—a key component of the hydrophobic effect.[10] A negative ΔS is unfavorable and reflects the loss of conformational and rotational freedom as the host and guest form a single, more ordered entity.

The interplay of ΔH and ΔS determines the primary driving force for complexation, which can be enthalpy-driven, entropy-driven, or a combination of both.

Caption: The relationship between Gibbs free energy, enthalpy, and entropy.

Pillar 2: Core Methodologies for Thermodynamic Characterization

A multi-faceted experimental approach is essential for a complete and trustworthy thermodynamic characterization. Isothermal Titration Calorimetry (ITC) provides the most direct and comprehensive data, while spectroscopic methods like NMR and UV-Vis offer valuable complementary information.

Isothermal Titration Calorimetry (ITC): The Gold Standard

ITC is a powerful biophysical technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[11] It is the only method that can simultaneously determine the binding constant (Kₐ), binding enthalpy (ΔH), and stoichiometry (n) in a single experiment, from which ΔG and ΔS can be calculated.[12][13]

Causality Behind the Protocol: The robustness of ITC data relies on meticulous experimental design. Each step is designed to eliminate artifacts and ensure that the measured heat corresponds solely to the binding interaction.

Experimental Protocol: ITC Analysis

-

Reagent Preparation:

-

Step 1a: Prepare solutions of the amino-γ-CD (host) and the guest molecule in the same, precisely matched buffer.

-

Expertise & Experience: Using the exact same buffer batch is critical. Mismatches in buffer composition (e.g., pH, salt concentration) can lead to large heats of mixing, which obscure the true binding signal.

-

-

Step 1b: Thoroughly degas both the host and guest solutions for 5-10 minutes under vacuum.

-

Expertise & Experience: This step is non-negotiable. Temperature changes during the experiment can cause dissolved gases to come out of solution, creating bubbles in the calorimeter cell that produce significant thermal artifacts and noise.

-

-

-

Instrument Loading:

-

Step 2a: Carefully load the amino-γ-CD solution (typically in the 0.1-0.2 mM range) into the sample cell (the "titrand").

-

Step 2b: Load the guest molecule solution (typically 10-20 times the host concentration) into the injection syringe (the "titrant").

-

Expertise & Experience: This concentration ratio ensures that the host becomes saturated with the guest over the course of the experiment, which is necessary to accurately define the binding isotherm.

-

-

-

Titration Experiment:

-

Step 3a: Set the experimental temperature (e.g., 298.15 K / 25 °C) and allow the system to equilibrate for at least 30 minutes to achieve a stable baseline.

-

Step 3b: Program the injection sequence. Typically, this involves an initial small (0.5-1.0 µL) injection followed by 19-29 larger (2.0 µL) injections.

-

Expertise & Experience: The first small injection is often discarded during analysis as it serves to displace any solution that may have diffused out of the syringe tip during equilibration.

-

-

Step 3c: Initiate the titration run. The instrument will inject the titrant at defined intervals and measure the differential power required to maintain zero temperature difference between the sample and reference cells.

-

-

Control Experiment (Self-Validation):

-

Step 4a: Perform an identical titration, but inject the guest solution from the syringe into the sample cell containing only buffer.

-

Trustworthiness: This experiment is essential to measure the heat of dilution of the guest molecule. This background heat is then subtracted from the raw binding data to isolate the heat of complexation.

-

-

-

Data Analysis:

-

Step 5a: Integrate the raw power peaks to determine the heat change (µJ) for each injection.

-

Step 5b: Plot the heat change per mole of injectant against the molar ratio of guest to host.

-

Step 5c: Fit the resulting sigmoidal binding isotherm to a suitable binding model (e.g., a one-site independent model) to extract Kₐ, ΔH, and n.

-

Caption: A validated workflow for Isothermal Titration Calorimetry (ITC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information on both binding affinity and the three-dimensional structure of the host-guest complex in solution.[14]

-

¹H NMR Titration: The inclusion of a guest inside the amino-γ-CD cavity alters the local magnetic environment, leading to changes in the chemical shifts (δ) of protons on both the host and guest molecules.[15] Protons located inside the CD cavity (H3, H5) typically experience a more significant shift. By monitoring the chemical shift of a specific proton (either on the host or guest) as a function of the titrant concentration, a binding isotherm can be constructed and fit to determine the association constant (Kₐ).

-

2D ROESY/NOESY: Rotating-frame (ROESY) or Nuclear (NOESY) Overhauser Effect Spectroscopy experiments can identify protons that are close in space (< 5 Å), even if they are not connected by covalent bonds.[16][17] The presence of cross-peaks between specific protons of the amino-γ-CD and protons of the guest molecule provides definitive proof of inclusion and reveals the specific orientation and immersion depth of the guest within the host cavity.[17][18]

Experimental Protocol: ¹H NMR Titration

-

Sample Preparation:

-

Step 1a: Prepare a stock solution of the guest molecule at a fixed concentration in a deuterated solvent (e.g., D₂O).

-

Step 1b: Prepare a high-concentration stock solution of the amino-γ-CD in the same deuterated solvent.

-

Step 1c: Create a series of NMR samples, each with the same constant concentration of the guest and progressively increasing concentrations of the amino-γ-CD host.

-

Expertise & Experience: Maintaining a constant guest concentration simplifies the data analysis models.

-

-

-

Data Acquisition:

-

Step 2a: Acquire a high-resolution ¹H NMR spectrum for each sample in the series under identical experimental conditions (temperature, number of scans).

-

Step 2b: Carefully reference all spectra to an internal or external standard.

-

-

Data Analysis:

-

Step 3a: Identify a guest proton signal that shows a significant and well-resolved chemical shift change upon addition of the host.

-

Step 3b: Plot the change in chemical shift (Δδ) against the total concentration of the amino-γ-CD.

-

Step 3c: Fit this binding curve using non-linear regression analysis based on a 1:1 binding model to calculate the association constant (Kₐ).

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely accessible technique that can be used to determine binding constants when the guest molecule contains a chromophore.[19][20] The transfer of the chromophore from the polar aqueous environment to the more nonpolar interior of the CD cavity often results in a change in its absorption spectrum (e.g., a shift in λₘₐₓ or a change in molar absorptivity).[20]

Experimental Protocol: Determination of Kₐ via Benesi-Hildebrand Method

-

Sample Preparation:

-

Step 1a: Prepare a series of solutions with a constant concentration of the guest molecule.

-

Step 1b: To each solution, add a different, increasing concentration of the amino-γ-CD host. The host concentration should be significantly higher than the guest concentration.

-

-

Data Acquisition:

-

Step 2a: Record the UV-Vis absorption spectrum for each sample over the relevant wavelength range.

-

Step 2b: Identify the wavelength of maximum absorbance change and record the absorbance (A) for each sample at this wavelength.

-

-

Data Analysis:

-

Step 3a: Calculate the change in absorbance (ΔA) for each sample relative to the guest-only solution.

-

Step 3b: Construct a Benesi-Hildebrand plot (a double reciprocal plot) of 1/ΔA versus 1/[Host].[19][21]

-

Step 3c: The plot should be linear for a 1:1 complex. The association constant (Kₐ) can be calculated from the ratio of the intercept to the slope of the linear fit.

-

Pillar 3: Critical Factors Influencing Amino-γ-CD Complexation

The thermodynamic profile of an amino-γ-CD host-guest complex is not static; it is highly sensitive to the experimental conditions and the nature of the guest.

-

Effect of pH: This is the most distinguishing feature of amino-cyclodextrins. The primary amino group has a pKₐ that typically falls in the range of physiological relevance.

-

Below pKₐ (e.g., pH < 7): The amino group is protonated (-NH₃⁺). This positive charge can engage in favorable electrostatic interactions with anionic guests or act as a strong hydrogen bond donor, potentially leading to a more favorable (more negative) ΔH.[9]

-

Above pKₐ (e.g., pH > 9): The amino group is neutral (-NH₂). Its interaction profile changes to that of a hydrogen bond acceptor/donor without the strong electrostatic component.

-

Trustworthiness: The pH-dependence of the binding constant must be experimentally determined to validate the use of amino-γ-CD in pH-responsive drug delivery systems.

-

-

Effect of Temperature: Studying the binding affinity at multiple temperatures allows for the determination of the change in heat capacity upon binding (ΔCₚ).[12][22] ΔCₚ = (∂ΔH/∂T)ₚ A negative ΔCₚ, which is common for cyclodextrin complexes, indicates that the binding is becoming more enthalpy-driven at higher temperatures.[23] This is often interpreted as a hallmark of the hydrophobic effect, arising from changes in the hydration of nonpolar surfaces upon complex formation.[23][24]

-

Effect of Guest Properties: The principle of complementarity is key.

-

Size and Shape: The guest must fit snugly within the γ-CD cavity to maximize van der Waals interactions.[25][26] The larger γ-CD cavity is well-suited for including aromatic systems, steroids, and other bulky moieties.

-

Hydrophobicity: The hydrophobic effect, driven by the release of "high-energy" water from the apolar cavity, is a major contributor to binding and is reflected in a favorable entropic term (ΔS).[24]

-

Charge: As noted, charged guests can engage in strong electrostatic interactions with the protonated amino group, significantly enhancing binding affinity.

-

Data Synthesis: Thermodynamic Parameters of Amino-γ-CD Complexes

The following table summarizes experimental data for the complexation of curcumin (a hydrophobic guest) with various mono-amino substituted γ-CDs, demonstrating the influence of the amino-functionalization.

| Host Molecule | Guest Molecule | Technique | Kₐ (mM⁻¹) | ΔG (kJ/mol) | Reference |

| γ-CD-NH₂ | Curcumin | UV-Vis | 6.70 ± 1.02 | -22.1 | [6] |

| γ-CD-NHCH₂CH₂OH | Curcumin | UV-Vis | 5.85 ± 0.80 | -21.7 | [6] |

| γ-CD-NHCH₂CH₂NH₂ | Curcumin | UV-Vis | 8.98 ± 0.90 | -22.8 | [6] |

Data calculated from Kₐ at 298 K. The original study reported formation constants (K_f), which are equivalent to association constants (Kₐ).

As shown, the nature of the amino substituent can fine-tune the binding affinity. The ethylenediamine derivative (γ-CD-NHCH₂CH₂NH₂) shows the highest affinity for curcumin, likely due to additional interaction points or conformational effects.[6]

Conclusion and Outlook

The thermodynamic characterization of amino-gamma-cyclodextrin host-guest complexes is a critical step in the development of advanced functional materials and drug delivery systems. The amino group provides a unique, pH-sensitive handle that can be exploited to create "smart" systems capable of controlled drug release.

A rigorous and trustworthy analysis demands a multi-technique approach, with ITC providing the complete thermodynamic profile and spectroscopic methods like NMR and UV-Vis offering essential complementary data on affinity and structure. By carefully controlling and systematically varying factors such as pH and temperature, researchers can dissect the driving forces—hydrophobic, electrostatic, van der Waals, and hydrogen bonding—that govern complexation. This fundamental understanding is the authoritative grounding upon which the next generation of targeted and responsive therapies will be built.

References

-

Bouchemal, K., et al. (2014). Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Goyeneche, R., et al. (2020). Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry. In: Pignataro, B. (eds) Supramolecular Chemistry. Springer Protocols Handbooks. Available at: [Link]

-

Bircsak, E., et al. (2021). Thermodynamic properties of hydroxypropyl-β-cyclodextrin/guest interaction: a survey of recent studies. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

-

Patel, J. & Parikh, R. (2005). Isothermal titration calorimetry method for determination of cyclodextrin complexation thermodynamics between artemisinin and naproxen under varying environmental conditions. European Journal of Pharmaceutics and Biopharmaceutics. Available at: [Link]

-

Perdih, F. & Dolenc, M. (2008). Isothermal titration calorimetry (ITC) study of natural cyclodextrins inclusion complexes with drugs. Acta Chimica Slovenica. Available at: [Link]

-

Costas, M., et al. (2011). A Critical Approach to the Thermodynamic Characterization of Inclusion Complexes: Multiple-Temperature Isothermal Titration Calorimetric Studies of Native Cyclodextrins with Sodium Dodecyl Sulfate. The Journal of Physical Chemistry B. Available at: [Link]

-

Floquet, S., et al. (2018). NMR spectroscopy to study cyclodextrin-based host–guest assemblies with polynuclear clusters. Dalton Transactions. Available at: [Link]

-

Al-Qadi, S., et al. (2022). Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation. Molecules. Available at: [Link]

-

Uekama, K. (1998). NMR Spectroscopy on Inclusion Equilibria ; Forming of 2:1 (host : guest) Cyclodextrin Inclusion Complexes. Journal of the Mass Spectrometry Society of Japan. Available at: [Link]

-

Svec, J., et al. (2024). Spatial arrangements of cyclodextrin host–guest complexes in solution studied by 13 C NMR and molecular modelling. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Svec, J., et al. (2023). Spatial Arrangements of Cyclodextrin Host-Guest Complexes in Solution Studied by 13C-NMR and Molecular Modelling. Beilstein Archives. Available at: [Link]

-

Oravec, M., et al. (2020). Modes of micromolar host-guest binding of beta- cyclodextrin complexes revealed by NMR spectroscopy in salt water. Organic & Biomolecular Chemistry. Available at: [Link]

-

Gualtieri, M., et al. (2010). Synthesis, characterization, and remarkable biological properties of cyclodextrins bearing guanidinoalkylamino and aminoalkylamino groups on their primary side. Journal of Medicinal Chemistry. Available at: [Link]

-

Liu, Y., et al. (2012). Facile synthesis of mono-6-amino-6-deoxy-α-, β-, γ-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery. Nature Protocols. Available at: [Link]

-

Eteer, S. (2022). UV-Vis Spectroscopic Characterization of β-Cyclodextrin-Vanillin Inclusion Complex. Mediterranean Journal of Chemistry. Available at: [Link]

-

Kim, J., et al. (2021). Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. Preventive Nutrition and Food Science. Available at: [Link]

-

Bircsak, E., et al. (2021). Thermodynamic properties of hydroxypropyl-β-cyclodextrin/guest interaction: a survey of recent studies. ResearchGate. Available at: [Link]

-

Ghosh, A., et al. (2022). Synthesis and Characterization of an Inclusion Complex of dl-Aminoglutethimide with β-Cyclodextrin and Its Innovative Application in a Biological System: Computational and Experimental Investigations. ACS Omega. Available at: [Link]

-

Adoptante, M., et al. (2015). Large scale affinity calculations of cyclodextrin host-guest complexes: Understanding the role of reorganization in the molecular recognition process. Journal of Computational Chemistry. Available at: [Link]

-

Tiefenbacher, K., et al. (2019). The temperature-dependence of host–guest binding thermodynamics: experimental and simulation studies. Chemical Science. Available at: [Link]

-

Kellett, W., et al. (2022). Experimental Characterization of the Association of β-Cyclodextrin and Eight Novel Cyclodextrin Derivatives with Two Guest Compounds. Journal of Chemical Information and Modeling. Available at: [Link]

-

Cucinotta, V., et al. (2008). Synthesis and characterisation of the 3-amino-derivative of γ-cyclodextrin, showing receptor ability and metal ion coordination properties. Tetrahedron Letters. Available at: [Link]

-

Sricharussin, W., et al. (2014). Spectrophotometric Estimation of the Accessible Inclusion Sites of β-Cyclodextrin Fixed on the Cotton Fabrics Using Phenolic Dyestuffs. Analytical Methods. Available at: [Link]

-

Jambhekar, S. & Breen, P. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. Available at: [Link]

-

Eteer, S. (2022). UV-Vis Spectroscopic Characterization of β-Cyclodextrin-Vanillin Inclusion Complex. SciSpace. Available at: [Link]

-

Liu, L. & Guo, Q. (2002). The Driving Forces in the Inclusion Complexation of Cyclodextrins. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Available at: [Link]

-

Various Authors. (2024). Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery. Pharma Focus Asia. Available at: [Link]

-

Arima, H., et al. (2023). Cyclodextrins as eminent constituents in nanoarchitectonics for drug delivery systems. Advanced Drug Delivery Reviews. Available at: [Link]

-

Iacovino, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Available at: [Link]

-

Singh, M., et al. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

-

Roy, M., et al. (2015). Host–guest inclusion complexes of α and β-cyclodextrins with α-amino acids. Journal of Molecular Liquids. Available at: [Link]

-

Roy, M., et al. (2016). Probing inclusion complexes of cyclodextrins with amino acids by physicochemical approach. Carbohydrate Research. Available at: [Link]

-

Wimmer, R. & Wimmer, N. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Available at: [Link]

-

Yang, L., et al. (2014). A thermodynamic study of the cyclodextrin-UC781 inclusion complex using a HPLC method. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Available at: [Link]

-

Chountoulesi, M., et al. (2024). Kinetic and Structural Insights into β-Cyclodextrin Complexation with Asparagine Enantiomers: An Experimental and Theoretical Study. International Journal of Molecular Sciences. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJNANO - Cyclodextrins as eminent constituents in nanoarchitectonics for drug delivery systems [beilstein-journals.org]

- 3. Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery [blog.alliedmarketresearch.com]

- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. scienceasia.org [scienceasia.org]

- 8. Facile synthesis of mono-6-amino-6-deoxy-α-, β-, γ-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery | Springer Nature Experiments [experiments.springernature.com]

- 9. Synthesis, characterization, and remarkable biological properties of cyclodextrins bearing guanidinoalkylamino and aminoalkylamino groups on their primary side - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 12. BJOC - Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

- 14. NMR spectroscopy to study cyclodextrin-based host–guest assemblies with polynuclear clusters - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]

- 16. BJOC - Spatial arrangements of cyclodextrin host–guest complexes in solution studied by 13C NMR and molecular modelling [beilstein-journals.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. publikace.k.utb.cz [publikace.k.utb.cz]

- 19. researchgate.net [researchgate.net]

- 20. pnfs.or.kr [pnfs.or.kr]

- 21. scispace.com [scispace.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. The temperature-dependence of host–guest binding thermodynamics: experimental and simulation studies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 24. Isothermal titration calorimetry method for determination of cyclodextrin complexation thermodynamics between artemisinin and naproxen under varying environmental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Probing inclusion complexes of cyclodextrins with amino acids by physicochemical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pKa of the Primary Amine Group in 3A-Amino-Deoxy-Gamma-Cyclodextrin

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the acid dissociation constant (pKa) of the primary amine group in 3A-amino-deoxy-gamma-cyclodextrin. The pKa value is a critical physicochemical parameter that governs the ionization state of the amino group, profoundly influencing the molecule's utility in drug delivery, molecular recognition, and other advanced applications. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for pKa determination through potentiometric titration, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry. Each section is designed to provide not only procedural steps but also the underlying scientific principles and field-proven insights to ensure experimental robustness and data integrity.

Introduction: The Significance of 3A-Amino-Deoxy-Gamma-Cyclodextrin and its pKa

Cyclodextrins (CDs) are a family of cyclic oligosaccharides that have garnered significant interest in the pharmaceutical industry due to their ability to form inclusion complexes with a wide range of guest molecules, thereby enhancing their solubility, stability, and bioavailability.[1] Gamma-cyclodextrin, composed of eight glucose units, possesses the largest cavity among the common native cyclodextrins (α-, β-, and γ-CD), making it suitable for encapsulating larger guest molecules.[2]

The functionalization of cyclodextrins with moieties such as amino groups dramatically expands their application scope. The introduction of a primary amine at the 3A position of gamma-cyclodextrin creates a versatile derivative with a cationic site that can be modulated by pH.[3] This amino group can engage in electrostatic interactions, hydrogen bonding, and further chemical modifications, making 3A-amino-deoxy-gamma-cyclodextrin a valuable component in drug delivery systems, particularly for anionic drugs and nucleic acids.[4][5]

The protonation state of this primary amine, dictated by its pKa value, is of paramount importance. The pKa is the pH at which 50% of the amino groups are in their protonated (cationic, -NH3+) form and 50% are in their deprotonated (neutral, -NH2) form. This equilibrium governs:

-

Drug-Carrier Interactions: The charge of the amino group influences the strength and nature of the interaction with guest molecules.[6] For anionic drugs, a protonated amino group can provide a strong electrostatic binding site.

-

Biocompatibility and Toxicity: The surface charge of drug carriers can affect their interaction with biological membranes and overall toxicity profile.

-

pH-Responsive Drug Release: A change in the local pH environment (e.g., in tumor tissues or specific cellular compartments) can trigger the protonation or deprotonation of the amino group, leading to the release of the encapsulated drug.

Therefore, the accurate determination of the pKa of the primary amine in 3A-amino-deoxy-gamma-cyclodextrin is a foundational step in the rational design and optimization of its applications.

Methodologies for pKa Determination

The determination of the pKa value of the primary amine in 3A-amino-deoxy-gamma-cyclodextrin can be approached through several robust experimental and computational techniques. The choice of method often depends on the available instrumentation, the required accuracy, and the specific experimental conditions.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly accurate and widely used method for pKa determination.[7] It involves monitoring the pH of a solution of the analyte as a strong acid or base is incrementally added. The pKa is determined from the resulting titration curve.

Principle: For a basic amine group (R-NH2), titration with a strong acid (e.g., HCl) leads to its protonation (R-NH3+). The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated forms are equal.

-

Materials and Reagents:

-

3A-amino-deoxy-gamma-cyclodextrin

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for maintaining constant ionic strength

-

Deionized, CO2-free water

-

pH meter with a calibrated glass electrode

-

Autotitrator or a precision burette

-

Stir plate and stir bar

-

-

Sample Preparation:

-

Accurately weigh a sample of 3A-amino-deoxy-gamma-cyclodextrin to prepare a solution of known concentration (e.g., 1-10 mM) in CO2-free deionized water.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M) throughout the titration. This minimizes changes in activity coefficients.

-

-

Titration Procedure:

-

Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Place a known volume of the cyclodextrin solution in a thermostatted titration vessel.

-

If starting from the basic form, titrate with the standardized HCl solution. If the sample is in a salt form, it may be necessary to first add a known excess of standardized NaOH and then back-titrate with HCl.

-

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the value.

-

Continue the titration well past the equivalence point to obtain a complete titration curve.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The equivalence point is identified as the point of maximum slope on the titration curve, which can be more accurately determined from the peak of the first derivative plot (ΔpH/ΔV vs. V).

-

The pKa is the pH at the half-equivalence point (half the volume of titrant required to reach the equivalence point).

-

Diagram of Potentiometric Titration Workflow

Caption: Workflow for pKa determination by NMR pH titration.

Computational Chemistry: In Silico Prediction

Computational methods provide a valuable alternative or complement to experimental pKa determination, especially in the early stages of molecular design. [8][9]These methods calculate the free energy difference between the protonated and deprotonated states of the molecule in solution.

Principle: The pKa is directly related to the Gibbs free energy of the deprotonation reaction (ΔG_deprot). By calculating the energies of the protonated and deprotonated forms of the amino-cyclodextrin in a solvated environment, ΔG_deprot can be determined, and from this, the pKa can be calculated using the following equation:

pKa = ΔG_deprot / (2.303 * RT)

where R is the gas constant and T is the temperature.

-

Structure Preparation:

-

Build the 3D structures of both the protonated (R-NH3+) and deprotonated (R-NH2) forms of 3A-amino-deoxy-gamma-cyclodextrin.

-

-

Conformational Sampling:

-

Perform a conformational search for both protonation states to identify the lowest energy conformers, as the pKa is a thermodynamic property that depends on an ensemble of conformations.

-

-

Quantum Mechanical Calculations:

-

Optimize the geometry of the lowest energy conformers for both states using a suitable level of theory (e.g., Density Functional Theory - DFT).

-

Perform frequency calculations to obtain the thermal corrections to the Gibbs free energy.

-

-

Solvation Energy Calculation:

-

Calculate the free energy of solvation for both protonation states using an implicit solvent model (e.g., Polarizable Continuum Model - PCM) or an explicit solvent model through molecular dynamics simulations.

-

-

pKa Calculation:

-

Combine the gas-phase free energies and the solvation free energies to calculate the ΔG_deprot in solution.

-

Use the thermodynamic cycle to calculate the pKa. Often, a reference compound with a known pKa is used to cancel out systematic errors in the calculation of the proton's free energy in solution.

-

While a specific experimentally determined pKa for 3A-amino-deoxy-gamma-cyclodextrin is not readily available in the cited literature, a predicted pKa value for a polycationic γ-cyclodextrin derivative with amino side chains was determined to be 7.54. [10]This value can serve as an approximate reference point. For comparison, the pKa values for mono-6-(alkylamino)-β-cyclodextrins have also been reported, which may reflect the influence of the hydrophobic cyclodextrin environment. [11]

Data Summary and Comparison

The following table summarizes the expected outcomes and key considerations for each pKa determination method. Since a definitive experimental value for 3A-amino-deoxy-gamma-cyclodextrin is not cited, this table serves as a comparative guide to the methodologies.

| Method | Principle | Typical Data Output | Advantages | Considerations |

| Potentiometric Titration | Measures pH change upon addition of a titrant. | Titration curve (pH vs. volume), pKa at half-equivalence point. | High accuracy, direct measurement, well-established technique. | Requires a pure sample, sensitive to CO₂ contamination, may require larger sample amounts. |

| NMR Spectroscopy | Monitors chemical shift changes as a function of pH. | Sigmoidal plot of chemical shift vs. pH, pKa from curve fitting. | Non-invasive, provides structural information, requires small sample amounts. | Requires a deuterated solvent, chemical shifts can be sensitive to concentration and ionic strength. |

| Computational Chemistry | Calculates the free energy of deprotonation. | Predicted pKa value, insights into conformational effects. | No experimental setup needed, can be used for virtual screening. | Accuracy depends on the level of theory and solvation model, computationally intensive. |

Conclusion and Future Outlook

The pKa of the primary amine group in 3A-amino-deoxy-gamma-cyclodextrin is a critical parameter that underpins its functionality in various scientific and industrial applications, most notably in drug delivery. This guide has detailed the robust methodologies available for its determination, including potentiometric titration, NMR spectroscopy, and computational modeling. Each method offers unique advantages and requires careful experimental design and data analysis to yield reliable results.

While a definitive experimental pKa value for this specific molecule is not yet widely reported, the protocols and principles outlined herein provide a clear path for researchers to accurately determine this crucial constant. The continued investigation into the physicochemical properties of modified cyclodextrins will undoubtedly lead to the development of more sophisticated and effective molecular hosts for a new generation of therapeutics and advanced materials.

References

- Cucinotta, V., et al. (2008). Synthesis and characterisation of the 3-amino-derivative of γ-cyclodextrin, showing receptor ability and metal ion coordination properties. Tetrahedron Letters, 49(32), 4765-4767.

- Petter, R. C., et al. (1989). Mono-6-(alkylamino)-β-cyclodextrins. Journal of the American Chemical Society, 111(4), 1709-1714.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Li, Y., et al. (2025). Polycationic γ‐Cyclodextrin with Amino Side Chains for a Highly Efficient Anti‐Heparin Coagulant.

- Kahle, C., & Holzgrabe, U. (2004).

- Woźniakiewicz, M., et al. (2017). Modulation of pKa by cyclodextrins; subtle structural changes induce spectacularly different behaviors. Request PDF.

- Woźniakiewicz, M., et al. (2017). Modulation of pKa by cyclodextrins; subtle structural changes induce spectacularly different behaviors. RSC Publishing.

- PureSynth. (n.d.). 3A-Amino-3A-Deoxy-(2As3As)-Gamma-Cyclodextrin Hydrate 94.0%(HPLC).

- Al-Qadi, S., et al. (2022).

- Fujiki, Y., et al. (2021).

- Bencsura, A., et al. (2022). Fully Symmetric Cyclodextrin Polycarboxylates: How to Determine Reliable Protonation Constants from NMR Titration Data. International Journal of Molecular Sciences, 23(22), 14448.

- Wagen, C. (2025). How to Predict pKa. Rowan.

- Holm, R., et al. (2018). Cyclodextrin binding constants as a function of pH for compounds with multiple pKa values. International Journal of Pharmaceutics, 551(1-2), 379-387.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

- Al-Qadi, S., et al. (2022).

- Giuffrida, A., et al. (2009). The 3-amino-derivative of gamma-cyclodextrin as chiral selector of Dns-amino acids in electrokinetic chromatography.

- PubChem. (n.d.). 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin.

- Reddit. (2023).

- de Araujo, M. B., et al. (2009). The use of 2D NMR to study β-cyclodextrin complexation and debittering of amino acids and peptides. Food Chemistry, 115(4), 1247-1252.

- Aguilar, G., et al. (2024). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Analytical Chemistry.

- da Silva, A. B., et al. (2018). Applications of NMR in Drug:Cyclodextrin Complexes. In NMR Spectroscopy and its Applications in Pharmaceutical Analysis. Springer.

- Tocopharm. (n.d.). Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin.

- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.

- Lincoln, S. F., et al. (1997). Intramolecular complexation in modified β-cyclodextrins: a preparative, nuclear magnetic resonance and pH titration study. Journal of the Chemical Society, Perkin Transactions 1, (11), 1565-1572.

- Giuffrida, A., et al. (2009). The 3-amino-derivative of gamma-cyclodextrin as chiral selector of Dns-amino acids in electrokinetic chromatography.

- Pop, A., et al. (2024).

- Li, Y., et al. (2025). Polycationic γ‐Cyclodextrin with Amino Side Chains for a Highly Efficient Anti‐Heparin Coagulant.

- Wikipedia. (n.d.). γ-Cyclodextrin.

- Spectrum Chemical. (n.d.). CAS Number 189307-64-0 | 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 3A-Amino-3A-deoxy-(2AS,3AS)-α-cyclodextrin.

Sources

- 1. researchgate.net [researchgate.net]

- 2. γ-Cyclodextrin - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. 3A-AMINO-3A-DEOXY-(2AS,3AS)-BETA-CYCLODEXTRIN | 117194-77-1 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. onlinepharmacytech.info [onlinepharmacytech.info]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. How to Predict pKa | Rowan [rowansci.com]

- 10. supram.nankai.edu.cn [supram.nankai.edu.cn]

- 11. 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin | C42H71NO34 | CID 11320754 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Nuances of Native γ-Cyclodextrin and its 3A-Amino Derivative

Foreword: In the realm of supramolecular chemistry and advanced drug delivery, cyclodextrins (CDs) represent a cornerstone technology. These cyclic oligosaccharides, derived from starch, have garnered immense interest for their ability to form inclusion complexes with a wide array of guest molecules, thereby enhancing their solubility, stability, and bioavailability.[1][2][3] This guide moves beyond a general overview to offer a granular, technical exploration of the structural distinctions between native gamma-cyclodextrin (γ-CD) and a specifically modified variant, the 3A-amino-3A-deoxy-γ-cyclodextrin. Understanding these differences at a molecular level is paramount for researchers, scientists, and drug development professionals seeking to harness these molecules for sophisticated applications, from targeted therapeutics to novel biomaterials.[4][5]

Part 1: The Architectural Blueprint of Native γ-Cyclodextrin

Native γ-cyclodextrin is a macrocycle composed of eight α-1,4-linked D-glucopyranose units.[6] This composition dictates its fundamental three-dimensional structure, which is best described as a hollow, truncated cone or toroid.[7][8][9][10] This unique topology is the very source of its functionality.

Key Structural Features:

-

Amphiphilic Nature: The exterior of the γ-CD torus is hydrophilic, studded with a dense network of primary hydroxyl (-OH) groups at the narrower C6 rim and secondary hydroxyl groups at the wider C2 and C3 rim.[7][10] Conversely, the interior cavity is distinctly hydrophobic (or more accurately, lipophilic), lined by the skeletal C-H protons (specifically H3 and H5) and the ether-like glycosidic oxygen atoms.[7][8] This duality allows γ-CD to be water-soluble while simultaneously encapsulating non-polar guest molecules.[6]

-

Conformational Integrity: The round, and somewhat rigid, structure of γ-CD is maintained by a series of intramolecular hydrogen bonds formed between the C2-OH group of one glucose unit and the C3-OH group of the adjacent unit.[11][12] This creates a "belt" of hydrogen bonds around the wider rim of the cone, which stabilizes its conformation. While often described as rigid, molecular dynamics studies have shown that CDs possess a degree of conformational flexibility.[7]

-

Solid-State Arrangement: X-ray crystallography studies of uncomplexed, hydrated γ-cyclodextrin reveal a cage-type packing in the solid state, with the overall shape being slightly distorted from a perfect octagonal symmetry.[11]

View Diagram: Molecular Structure of Native γ-Cyclodextrin

Caption: Schematic representation of the eight-unit glucose ring of native γ-CD.

Part 2: Introducing Functionality: The 3A-Amino-γ-Cyclodextrin Derivative

Chemical modification of native cyclodextrins is a critical strategy to enhance their properties or introduce novel functionalities.[4][5][13] The synthesis of a 3A-amino-3A-deoxy-γ-cyclodextrin involves the highly selective substitution of a single secondary hydroxyl group at the C3 position of one glucose residue with a primary amino (-NH2) group.[14]

The Core Structural Perturbation:

The fundamental alteration is the transformation of a C3-OH group into a C3-NH2 group. This seemingly simple substitution introduces profound changes to the molecule's local and global properties.

-

Introduction of a Basic Center: The most significant chemical change is the introduction of a primary amine. This group is basic and, depending on the pH of the medium, can exist in its neutral form (-NH2) or its protonated, cationic form (-NH3+). This imparts a pH-responsive charge to the otherwise neutral native γ-CD.

-

Site of Modification: This substitution occurs on the wider, secondary face of the cyclodextrin torus, the region critical for the intramolecular hydrogen bonding that stabilizes the native structure.

Part 3: A Head-to-Head Structural Comparison

The replacement of a single hydroxyl with an amino group at the 3A-position creates a cascade of structural and physicochemical deviations from the native parent molecule.

| Feature | Native γ-Cyclodextrin | 3A-Amino-γ-Cyclodextrin (Mono-substituted) |

| Molecular Formula | C48H80O40 | C48H81NO39[15] |

| Molecular Weight | ~1297.1 g/mol | ~1296.1 g/mol [15] |

| Key Functional Groups | Primary & Secondary Hydroxyls | Hydroxyls & one Primary Amino Group |

| Charge at pH 7.4 | Neutral | Potentially Positive (Cationic) |

| Symmetry | C8 symmetry (in solution) | Asymmetric (C1 symmetry) |

| H-Bonding Network | Intact intramolecular C2-OH···O3-C H-bond belt | Disrupted at the site of substitution |

| Reactivity | Primarily that of alcohols | Additional reactivity of a primary amine |

In-Depth Analysis of Structural Divergence:

-

Disruption of the Hydrogen Bond Network: The C3-OH group is a crucial hydrogen bond donor in the stabilizing belt around the secondary face. Replacing it with a C3-NH2 group breaks this specific link. While the amino group can also participate in hydrogen bonding, its geometric and electronic properties are different, leading to a localized disruption that can increase the overall conformational flexibility of the macrocycle.

-

Loss of Symmetry: Native γ-CD possesses a high degree of symmetry, with all eight glucose units being chemically equivalent in solution. The mono-substitution at the 3A-position breaks this symmetry entirely. The result, as observed in NMR spectroscopy, is that each of the eight glucose residues becomes chemically distinct, leading to a significantly more complex spectrum.[16][17]

-

Altered Physicochemical Properties: The introduction of a titratable amino group fundamentally changes the molecule's interaction with its environment. The ability to carry a positive charge allows for electrostatic interactions, which can be exploited for binding anionic guest molecules or for interactions with biological membranes. This also alters its solubility profile, particularly in acidic aqueous solutions.

-

Spectroscopic Fingerprints: The structural differences are clearly manifested in analytical data.

-

NMR Spectroscopy: In ¹H NMR, the proton at the site of substitution (H3) and its neighbors (H2, H4) exhibit significant chemical shift changes. In ¹³C NMR, the C3 carbon signal is dramatically shifted upfield upon amination.[18]

-

Mass Spectrometry: High-resolution mass spectrometry (such as ESI-MS or MALDI-TOF) can easily distinguish the two, confirming the mass difference corresponding to the replacement of one oxygen atom with a nitrogen atom and an additional hydrogen.[19][20]

-

X-Ray Diffraction (XRD): In the solid state, the different intermolecular forces (ionic interactions, altered H-bonding) of the amino derivative lead to a completely different crystal packing. A powder XRD pattern of the 3A-amino derivative will be distinct from that of native γ-CD, indicating the formation of a new crystalline solid phase.[16][21]

-

Part 4: Methodologies for Structural Characterization

Validating the structural integrity of native and derivatized cyclodextrins requires a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle.

View Diagram: Experimental Workflow for Synthesis & Characterization

Caption: Workflow from synthesis to comparative analysis of γ-CD derivatives.

Protocol 1: NMR Spectroscopy for Confirming Substitution

-

Objective: To confirm the successful substitution at the C3 position and analyze the change in molecular symmetry.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample (native γ-CD or 3A-amino-γ-CD) in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. For the 3A-amino derivative, expect a more complex spectrum than for native γ-CD due to the loss of symmetry. Pay close attention to the region between 3.0 and 5.0 ppm where the glucopyranose protons reside.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. For the derivative, expect to see up to 48 distinct carbon signals (8 glucose units x 6 carbons), whereas native γ-CD will show only 6 signals due to its symmetry. The C3 signal will show a characteristic upfield shift.

-

2D NMR (COSY & HSQC): Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton connectivities within each glucose spin system. Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon. This is essential for unambiguous assignment of the signals, especially for the complex spectrum of the derivative.[16]

-

-

Self-Validation: Successful assignment of all signals in the 2D spectra that are consistent with a single C3 substitution provides internal validation of the structure.

Protocol 2: Mass Spectrometry for Molecular Weight Verification

-

Objective: To confirm the correct molecular weight of the native and derivatized cyclodextrin.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution (approx. 10-50 µM) of the sample in a suitable solvent system (e.g., 50:50 water:acetonitrile with 0.1% formic acid for ESI-MS).

-

Data Acquisition: Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer. Acquire spectra in positive ion mode.

-

Data Analysis: For native γ-CD, look for the [M+Na]⁺ ion at m/z ≈ 1319. For the mono-amino derivative, look for the protonated molecular ion [M+H]⁺ at m/z ≈ 1297 and/or the sodium adduct [M+Na]⁺ at m/z ≈ 1319. The exact mass measurement should match the theoretical calculated mass to within 5 ppm.

-

-

Self-Validation: The observation of a single major species with the correct isotopic distribution and high mass accuracy serves as validation.

Protocol 3: Powder X-Ray Diffraction (PXRD) for Solid-State Analysis

-

Objective: To compare the crystalline nature and packing of the solid forms.

-

Methodology:

-

Sample Preparation: Gently pack a small amount of the fine powder sample onto a zero-background sample holder.

-

Data Acquisition: Place the sample in a powder X-ray diffractometer. Scan over a 2θ range of approximately 5° to 40°.

-

Data Analysis: Compare the resulting diffractograms. Native γ-CD will show a characteristic, sharp diffraction pattern.[21] The physical mixture of reactants would show a simple superposition of patterns. The 3A-amino derivative, as a new chemical entity, will exhibit a unique diffraction pattern, different from any of the starting materials, confirming the formation of a new solid phase.[16]

-

-

Self-Validation: The appearance of a new, unique diffraction pattern for the product, distinct from the reactants, validates the formation of a new crystalline structure.

Conclusion

The transformation from native γ-cyclodextrin to its 3A-amino derivative is more than a simple functional group interchange; it is a fundamental re-engineering of the molecule's architecture and chemical personality. The key structural differences—the introduction of a pH-responsive cationic center, the disruption of the stabilizing intramolecular hydrogen bond network, and the complete loss of molecular symmetry—are profound. These modifications unlock a new range of properties and potential applications, particularly in areas requiring specific molecular recognition, electrostatic interactions, or further covalent modification via the reactive amino handle. For the materials scientist and drug development professional, a deep, evidence-based understanding of these structural nuances is the critical first step in designing next-generation cyclodextrin-based systems.

References

-

Structure of the Cyclodextrin Complex. XX. Crystal Structure of Uncomplexed Hydrated γ-Cyclodextrin. Bulletin of the Chemical Society of Japan. [Link]

-

Al-Soufi, W., et al. (2021). Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. MDPI. [Link]

-

Hirayama, F., et al. (2011). Structural evaluation of crystalline ternary γ-cyclodextrin complex. PubMed. [Link]

-

Pal, A., et al. (2016). Probing inclusion complexes of cyclodextrins with amino acids by physicochemical approach. PubMed. [Link]

-

Szymańska, E., et al. (2016). Properties of the Gamma-Cyclodextrin/CL-20 System. Central European Journal of Energetic Materials. [Link]

-

Ruixibiotech. 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin. Ruixibiotech. [Link]

-

Crini, G., et al. (2024). Cyclodextrins: Properties and Applications. MDPI. [Link]

-

D'Anna, F., et al. (2008). Synthesis and characterisation of the 3-amino-derivative of γ-cyclodextrin, showing receptor ability and metal ion coordination properties. ResearchGate. [Link]

-

Supporting Information for related amino-cyclodextrin synthesis. Author provided source. [Link]

-

S. S. L. et al. (2010). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology. [Link]

-

Synthesis of Cationic Cyclodextrin Derivatives. University of Delaware. [Link]

-

Pop, A., et al. (2023). Mass Spectrometry of Esterified Cyclodextrins. PMC - NIH. [Link]

-

Al-Qaraghuli, M. M., et al. (2022). Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation. MDPI. [Link]

-

PureSynth. 3A-Amino-3A-Deoxy-(2As3As)-Gamma-Cyclodextrin Hydrate. PureSynth. [Link]

-

Gîrleanu, M., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. MDPI. [Link]

-

Al-Soufi, W., et al. (2021). Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. ResearchGate. [Link]

-

Al-Soufi, W., et al. (2021). Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. Semantic Scholar. [Link]

-

Harada, A., et al. (2023). Cyclodextrins as eminent constituents in nanoarchitectonics for drug delivery systems. Beilstein Journal of Organic Chemistry. [Link]

-

Priyadarsini, K. I., et al. (1995). Inclusion Complex of .gamma.-Cyclodextrin-C60. The Journal of Physical Chemistry. [Link]

-

Iacob, A. A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

-

Budhwar, V. (2018). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. Asian Journal of Pharmaceutics. [Link]

-

Gaina, L. G., et al. (2022). Cyclodextrin-Oligocaprolactone Derivatives—Synthesis and Advanced Structural Characterization by MALDI Mass Spectrometry. MDPI. [Link]

-

Vizitiu, D., et al. (2000). Synthesis of Monofacially Functionalized Cyclodextrins Bearing Amino Pendent Groups. The Journal of Organic Chemistry. [Link]

-

NMR Techniques for Characterization of Cyclodextrins and their Inclusion Complexes. ICMPP. [Link]

-

Sun, M., et al. (2025). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. PMC. [Link]

-

X-ray diffraction pattern of CD and its derivatives. ResearchGate. [Link]

-

Akita, T., et al. (2016). NMR Determination of concentration-switchable inclusion complex of a β-cyclodextrin derivative carrying a benzene group. Springer. [Link]

-

Schneider, H.-J., et al. (1997). NMR Studies of Cyclodextrins and Cyclodextrin Complexes. Chemical Reviews. [Link]

-

X-ray diffraction patterns of pure β-CD, pure γ-CD, etc. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJNANO - Cyclodextrins as eminent constituents in nanoarchitectonics for drug delivery systems [beilstein-journals.org]

- 5. Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclodextrins: α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin_Chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. academic.oup.com [academic.oup.com]

- 12. asiapharmaceutics.info [asiapharmaceutics.info]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pure-synth.com [pure-synth.com]

- 16. onlinepharmacytech.info [onlinepharmacytech.info]

- 17. pubs.acs.org [pubs.acs.org]

- 18. rsc.org [rsc.org]

- 19. Mass Spectrometry of Esterified Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

Conformational Analysis of (2AS,3AS)-γ-Cyclodextrin Derivatives: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Abstract